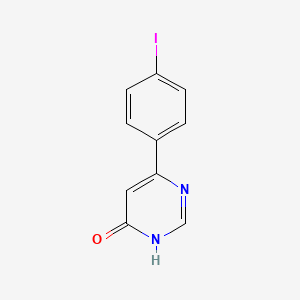
6-(4-Iodophenyl)pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Iodophenyl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a 4-iodophenyl group at the 6-position and a hydroxyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Iodophenyl)pyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 4-iodophenyl group and the pyrimidine ring.
Coupling Reaction: The 4-iodophenyl group is introduced to the pyrimidine ring through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Iodophenyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the iodine atom or to modify the pyrimidine ring.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: The major product would be a pyrimidinone derivative.
Reduction: The major product could be a deiodinated pyrimidine or a modified pyrimidine ring.
Substitution: The major products would be various substituted pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(4-Iodophenyl)pyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-(4-Iodophenyl)pyrimidin-4-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodophenylpyrimidine: Similar structure but lacks the hydroxyl group.
6-Phenylpyrimidin-4-ol: Similar structure but lacks the iodine atom.
4-Hydroxy-6-(4-methylphenyl)pyrimidine: Similar structure but has a methyl group instead of an iodine atom.
Uniqueness
6-(4-Iodophenyl)pyrimidin-4-ol is unique due to the presence of both the iodine atom and the hydroxyl group, which can significantly influence its reactivity and potential applications. The iodine atom provides a site for further functionalization, while the hydroxyl group can participate in hydrogen bonding and other interactions.
Eigenschaften
Molekularformel |
C10H7IN2O |
|---|---|
Molekulargewicht |
298.08 g/mol |
IUPAC-Name |
4-(4-iodophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7IN2O/c11-8-3-1-7(2-4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14) |
InChI-Schlüssel |
AKHZFUYILKFKDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=O)NC=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxa-7-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13345305.png)

![(5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B13345309.png)
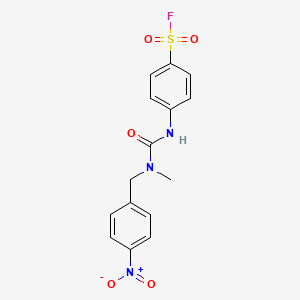


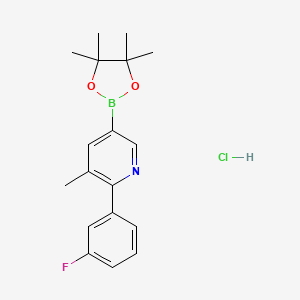


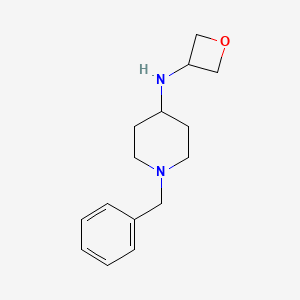
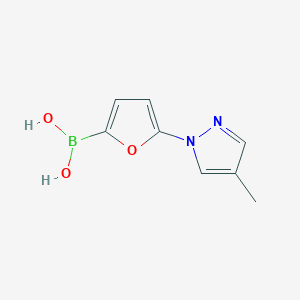

![6-Methoxy-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B13345393.png)
![2-(3,3,3-trifluoropropyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13345395.png)
